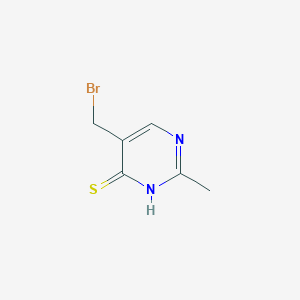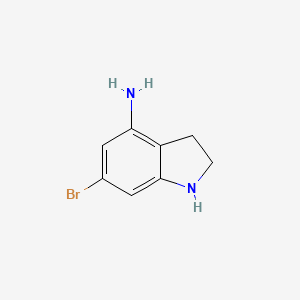
6-Bromoindolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoindolin-4-amine is an organic compound that belongs to the class of indole derivatives It features a bromine atom at the 6th position and an amino group at the 4th position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoindolin-4-amine typically involves the bromination of indole derivatives. One common method is the palladium-catalyzed reaction of 6-bromoindole with appropriate amine sources under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Bromoindolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted indoles.
Oxidation: Formation of indole oxides.
Reduction: Formation of indole amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Bromoindolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoindolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Similar structure but lacks the amino group at the 4th position.
5-Bromoindole: Bromine atom at the 5th position instead of the 6th.
4-Bromoindole: Bromine atom at the 4th position.
7-Bromoindole: Bromine atom at the 7th position.
Uniqueness
6-Bromoindolin-4-amine is unique due to the presence of both the bromine atom and the amino group on the indole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-indol-4-amine |
InChI |
InChI=1S/C8H9BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2,10H2 |
InChI Key |
MSNWJWZAGGZRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=CC(=C21)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
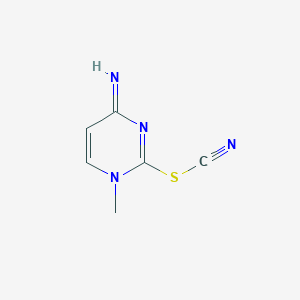
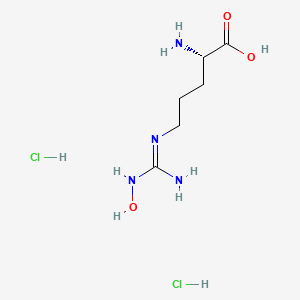
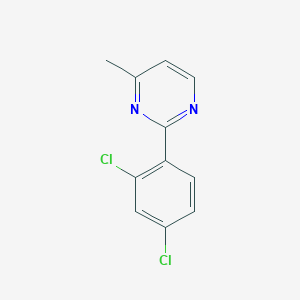
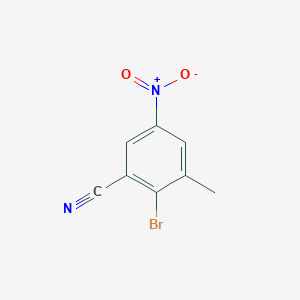
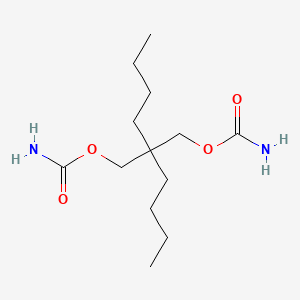
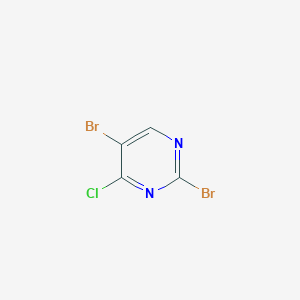


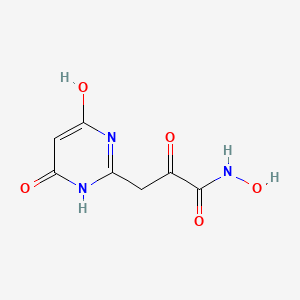
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
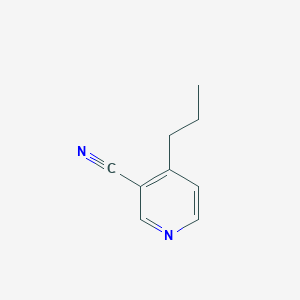
![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
